Isopropyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLTVFIVJMCNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Record name | ISOPROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3712 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061976 | |
| Record name | Propane, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | ISOPROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3712 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl isocyanate | |
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CAS No. |
1795-48-8 | |
| Record name | ISOPROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3712 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isopropyl isocyanate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propane, 2-isocyanato- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795488 | |
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| Record name | Isopropyl isocyanate | |
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| Record name | Propane, 2-isocyanato- | |
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| Record name | Propane, 2-isocyanato- | |
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| Record name | Isopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for Isopropyl Isocyanate
Laboratory-Scale Synthesis Approaches
In a laboratory setting, isopropyl isocyanate is prepared through various methods that offer flexibility and control over reaction conditions. These approaches commonly involve the use of phosgene (B1210022) or its substitutes, or proceed through carbamate (B1207046) and carbamoyl (B1232498) chloride intermediates.
A primary and conventional method for producing isocyanates is through the phosgenation of amines. wikipedia.org This process involves the reaction of isopropylamine (B41738) with phosgene (COCl₂). The reaction proceeds through a carbamoyl chloride intermediate (RNHC(O)Cl), which then eliminates hydrogen chloride to yield the final isocyanate product. wikipedia.org
Due to the highly toxic nature of phosgene gas, its use requires stringent safety precautions, making alternative, safer reagents increasingly popular in laboratory synthesis. wikipedia.orggoogle.com
The synthesis of isocyanates via the thermal decomposition of carbamates presents a phosgene-free alternative. researchgate.net N-substituted carbamates can serve as precursor materials for producing isocyanates through a thermal cracking process. researchgate.net In this route, an appropriate N-isopropylcarbamate is synthesized and subsequently heated to induce decomposition into this compound and an alcohol. Research has shown that the thermolysis of isopropyl-carbamate is a viable, albeit lower-yielding, method for producing the isocyanate. researchgate.net The isocyanates and alcohols produced can potentially be reused as starting materials in other syntheses, such as for polyurethanes. researchgate.net
To circumvent the hazards associated with phosgene, a safer substitute, bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is often employed. patsnap.com Triphosgene reacts directly with isopropylamine in an organic solvent to produce this compound. patsnap.comgoogle.com This method is noted for its high yield and for being a safer, more environmentally benign process as it avoids the direct handling of phosgene gas. patsnap.comgoogle.com
Patented procedures detail the reaction of isopropylamine with triphosgene in various organic solvents like toluene, tetrahydrofuran, or dichlorobenzene. patsnap.comgoogle.com The reaction is typically conducted at temperatures ranging from 60°C to 80°C for several hours. patsnap.comgoogle.com
Table 1: Synthesis of this compound using Bis(trichloromethyl) Carbonate
| Feed Molar Ratio (Isopropylamine:Triphosgene:Catalyst) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 : 0.35 : 0.1 (N-methylpyrrole) | Tetrahydrofuran | 60-68 | 3 | 50.3 | google.com |
| 1 : 0.45 : 0.1 (N-methylpyrrole) | Toluene | 70-75 | 4 | 53 | google.com |
The thermal decomposition of N-isopropylcarbamoyl chloride is a direct route to this compound. chembk.com This method involves heating the carbamoyl chloride, often in an inert organic solvent, to induce the elimination of hydrogen chloride (HCl). google.comchembk.com The reaction can be performed with or without a catalyst. google.com
The reaction is: (CH₃)₂CHNHCOCl → (CH₃)₂CHNCO + HCl
A patented method describes this process using a catalyst such as triethylamine (B128534), pyridine, or N-methylpyrrole in a solvent like chlorobenzene (B131634) or dichloromethane. google.com This catalyzed reaction proceeds at temperatures between 50°C and 160°C, with reaction times ranging from 4 to 15 hours, and can achieve high yields. google.com The process is considered advantageous as it eliminates the direct use of highly toxic phosgene in the final step. google.com
Table 2: Catalytic Thermal Decomposition of Isopropyl Carbamoyl Chloride
| Catalyst (molar ratio to substrate) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| N-methylpyrrole (0.09) | Dichlorobenzene | 70 | 12 | 92.5 | google.com |
| N-methylpyrrole (0.07) | Chlorobenzene | 70 | 8 | 93.7 | google.com |
| N-picoline (0.06) | Chlorobenzene | 80 | 11 | 94 | google.com |
Bis(trichloromethyl) Carbonate Reactant Systems
Industrial Synthesis Processes
On an industrial scale, the synthesis of this compound focuses on cost-effectiveness, safety, and high throughput. The methods employed often parallel laboratory techniques but are optimized for large-scale production.
A specific industrial synthesis route involves the reaction of N-propan-2-ylcarbamoyl chloride with 2,4,6-trichlorophenol. This process has been reported to produce this compound with a high yield of 88%. This method represents an alternative to direct thermal decomposition, using a phenol (B47542) derivative to facilitate the elimination reaction.
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 15655 |
| Isopropylamine | 7478 |
| Phosgene | 6371 |
| Bis(trichloromethyl) carbonate | 10444 |
| N-isopropylcarbamoyl chloride | 38955-43-0 (No CID) |
| 2,4,6-trichlorophenol | 6914 |
| Toluene | 1140 |
| Tetrahydrofuran | 8028 |
| Dichlorobenzene | 7239 (for 1,2-isomer) |
| Triethylamine | 8471 |
| Pyridine | 1049 |
| N-methylpyrrole | 7173 |
| Dichloromethane | 6344 |
| Chlorobenzene | 7964 |
| N-picoline | 10490 (for 2-isomer) |
Catalyzed Thermal Decomposition Routes
The synthesis of this compound can be effectively achieved through the catalyzed thermal decomposition of specific precursors, most notably N-isopropylcarbamoyl chloride. This method avoids the direct use of highly toxic phosgene in the final step, offering a safer, high-yield alternative. google.com The process involves heating the precursor in an organic solvent in the presence of a catalyst. google.com
The general reaction is as follows: (CH₃)₂CHNHCOCl → (CH₃)₂CHNCO + HCl
Key to this process is the selection of an appropriate catalyst to facilitate the decomposition at moderate temperatures and improve reaction rates and yields. Research has identified several effective catalysts for this transformation. For instance, the use of N-picoline in a chlorobenzene solvent at 80°C for 11 hours resulted in a 94% yield of this compound. google.com Other catalysts, such as tertiary amines and nitrogen-containing heterocyclic compounds, have also proven effective. google.com
Table 1: Catalysts and Conditions for Thermal Decomposition of N-isopropylcarbamoyl chloride
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-picoline | Chlorobenzene | 80 | 11 | 94 | google.com |
| Triethylamine | Toluene | 50-160 | 4-15 | >85 | google.com |
| Pyridine | Dichloromethane | 50-160 | 4-15 | >85 | google.com |
Another significant catalyzed thermal decomposition route starts from N-substituted carbamates. researchgate.net This pathway is a cornerstone of phosgene-free synthesis. The thermal cracking of carbamates, such as isopropyl-carbamate, yields the corresponding isocyanate and an alcohol. researchgate.net While the direct thermal decomposition of isopropyl-carbamate has been shown to yield 35% of the desired isocyanate, the introduction of catalysts is a key area of research to improve efficiency. researchgate.net For model compounds like methyl N-phenyl carbamate, various metal oxide catalysts have been successfully evaluated, suggesting potential applicability for this compound synthesis. researchgate.net Catalysts based on bismuth and its compounds (oxides, halides, salts) have also been developed for the thermal decomposition of carbamates, noted for improving conversion rates and being easily separable from the reaction mixture. google.com
Green Chemistry Approaches in this compound Synthesis
In line with the global trend towards sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of isocyanates, including this compound. mdpi.com The focus is on developing phosgene-free routes and employing sustainable reaction conditions.
Phosgene-Free Synthesis Strategies
The most prominent phosgene-free strategy for producing isocyanates is the thermal decomposition of carbamates. mdpi.comresearchgate.net This method is considered a promising and effective alternative to the conventional phosgenation of amines, which involves the extremely toxic phosgene gas and produces corrosive hydrogen chloride (HCl) as a byproduct. researchgate.net
The carbamate-based route typically involves two main steps:
Carbamate Synthesis : The intermediate carbamate is synthesized. This can be achieved through various methods, including the reaction of amines with organic carbonates like dimethyl carbonate. mdpi.com
Thermal Decomposition : The synthesized carbamate is then thermally decomposed (cracked) to produce the target isocyanate and an alcohol. mdpi.comresearchgate.net The alcohol can often be recycled, adding to the sustainability of the process.
This approach eliminates the need for chlorine chemistry, which simplifies the separation and purification processes and enhances the quality of the final product. researchgate.net The thermal cracking of N-substituted carbamates has become a focal point of research as a potential source for the non-phosgene synthesis of isocyanates. researchgate.net The decomposition can be carried out in the gas or liquid phase, with gas-phase non-catalytic thermolysis often considered the most industrially applicable method. mdpi.com
Sustainable Reaction Conditions and Catalysis
Efforts to make isocyanate synthesis more sustainable extend to the reaction conditions and the types of catalysts employed. The goal is to minimize waste, reduce energy consumption, and use catalysts that are efficient, selective, and recyclable.
In the context of carbamate decomposition, significant research has been dedicated to finding effective solid catalysts that can replace homogeneous catalysts, which are often difficult to separate from the reaction products. Solid acid catalysts and various metal oxides have been investigated for this purpose. For the decomposition of a model carbamate, catalysts such as zinc oxide (ZnO), bismuth(III) oxide (Bi₂O₃), aluminum oxide (Al₂O₃), and Montmorillonite K-10 have been evaluated. researchgate.net
Table 2: Catalysts in Phosgene-Free Isocyanate Synthesis from a Model Carbamate
| Catalyst | Catalyst Type | Precursor | Benefit | Reference |
|---|---|---|---|---|
| Zinc Oxide (ZnO) | Metal Oxide | Methyl N-phenyl carbamate | Solid, potentially recyclable | researchgate.net |
| Bismuth(III) Oxide (Bi₂O₃) | Metal Oxide | Methyl N-phenyl carbamate | Solid, potentially recyclable | researchgate.net |
| Aluminum Oxide (Al₂O₃) | Metal Oxide | Methyl N-phenyl carbamate | Solid, potentially recyclable | researchgate.net |
| Montmorillonite K-10 | Clay (Solid Acid) | Methyl N-phenyl carbamate | Solid, potentially recyclable | researchgate.net |
The use of such solid catalysts not only facilitates product purification but also opens the door for continuous flow reactor systems, which are more efficient than batch processes. researchgate.netmdpi.com Furthermore, carrying out the thermal decomposition under vacuum or with an inert carrier gas can help shift the reaction equilibrium towards the products, resulting in a purer isocyanate. mdpi.com These strategies represent a significant step towards cleaner and more economically viable production of this compound.
Reactivity and Mechanistic Studies of Isopropyl Isocyanate
Nucleophilic Addition Reactions
Isopropyl isocyanate is characterized by the highly electrophilic carbon atom within its isocyanate group (-N=C=O). This makes it susceptible to attack by various nucleophiles. The primary reactions of this compound are nucleophilic additions, where a compound with an active hydrogen atom, such as water or an alcohol, adds across the N=C double bond.
The reaction of isocyanates with water is a fundamental process in their chemistry. wikipedia.orgisca.in This reaction proceeds through an unstable intermediate and results in the formation of an amine and carbon dioxide. isca.in
When this compound reacts with water, the initial step is the nucleophilic addition of water to the isocyanate group. This addition forms an unstable N-substituted carbamic acid, specifically isopropylcarbamic acid. nih.gov This carbamic acid intermediate is generally not isolated as it rapidly decomposes. isca.inresearchgate.net The decomposition involves the elimination of carbon dioxide to yield the corresponding primary amine, propan-2-amine (also known as isopropylamine). wikipedia.org
This reaction sequence is significant in industrial applications, such as the formation of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.orgresearchgate.net
Studies on the stability of isocyanates in aqueous media confirm their reactive nature. For this compound, tests in aqueous solutions have demonstrated rapid degradation, with a reported half-life of less than one hour at 25°C. europa.eu Another study monitoring the concentration of various isocyanates over time in water showed that the concentration of this compound decreased to between 1% and 35% of its initial value after two days. dbc.wroc.pl The rate-determining step in the formation of the amine from the isocyanate is generally considered to be the initial reaction of the isocyanate with water to form the carbamic acid; the subsequent decomposition of the acid is a relatively fast process. nih.govresearchgate.net
| Compound | Condition | Observed Half-Life | Reference |
|---|---|---|---|
| This compound | Aqueous Test Solution, 25°C | < 1 hour | europa.eu |
The reaction between an isocyanate and an alcohol is a cornerstone of polyurethane chemistry, resulting in the formation of a urethane (B1682113) (also known as a carbamate). wikipedia.orgresearchgate.netkuleuven.be In this reaction, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. acs.org
(CH₃)₂CH-N=C=O + R-OH → (CH₃)₂CH-NH-CO-OR (this compound + Alcohol → N-isopropyl Urethane)
While the reaction between an isocyanate and an alcohol can proceed without a catalyst, it is often slow, especially with secondary alcohols. google.com To increase the reaction rate, catalysts are frequently employed. Common catalysts include tertiary amines and various metal salts, such as those of tin, iron, and mercury. google.com These catalysts can function in two primary ways: by activating the alcohol through a nucleophilic mechanism or by activating the isocyanate through an electrophilic mechanism. acs.org Ferric acetylacetonate (B107027) is one example of a metal chelate that effectively catalyzes the reaction between isocyanates and alcohols. nasa.gov
Kinetic studies have provided significant insight into the mechanism of urethane formation. Early investigations by Baker and co-workers on the reaction between phenyl isocyanate and various alcohols, including isopropyl alcohol, proposed a mechanism where the alcohol functions as both a reactant and a catalyst through its basic oxygen atom. cdnsciencepub.com The reaction rate is influenced by both steric and inductive effects of the alcohol's alkyl group. nasa.gov Consequently, primary alcohols are generally more reactive towards isocyanates than secondary alcohols like isopropanol (B130326). kuleuven.benasa.govresearchgate.net
Further mechanistic studies suggest that multiple alcohol molecules may be involved in the reaction. kuleuven.be Theoretical and experimental work indicates that the reaction may proceed through a supersystem involving at least three alcohol molecules, particularly at higher alcohol concentrations. kuleuven.be Kinetic investigations of the non-catalytic reaction between isophorone (B1672270) diisocyanate and isopropanol have been conducted to determine apparent rate constants and activation parameters. msu.ru The reaction is often analyzed using pseudo-first-order or second-order kinetic models, depending on the reactant concentrations. nasa.govcdnsciencepub.com
| Alcohol Type | Relative Reactivity | Reason |
|---|---|---|
| Primary Alcohols (e.g., Methanol (B129727), Ethanol) | Higher | Less steric hindrance, favorable inductive effects. kuleuven.benasa.gov |
| Secondary Alcohols (e.g., Isopropyl Alcohol) | Lower | Increased steric hindrance compared to primary alcohols. nasa.govresearchgate.net |
| Tertiary Alcohols (e.g., tert-Butyl Alcohol) | Very Low | Significant steric hindrance. nasa.gov |
Reactions with Alcohols: Urethane Formation
Influence of Alcohol Structure and Concentration on Reactivity
The reaction of this compound with alcohols results in the formation of urethanes (carbamates), a process whose rate is significantly influenced by the structure and concentration of the alcohol. The reactivity of alcohols with isocyanates is dependent on steric hindrance around the hydroxyl group. poliuretanos.net
Primary alcohols are the most reactive, followed by secondary alcohols, with tertiary alcohols being the least reactive. isca.inmdpi.com This hierarchy is attributed to the increasing steric bulk of the alkyl groups surrounding the hydroxyl group, which impedes the approach of the isocyanate. poliuretanos.net For instance, a kinetic study comparing the reaction of isocyanates with 2-propanol and the bulkier secondary alcohol, cyclohexanol, demonstrated a slower reaction rate for cyclohexanol, underscoring the impact of steric factors. kuleuven.be
| Factor | Influence on Reactivity | Reason |
|---|---|---|
| Alcohol Structure (Primary > Secondary > Tertiary) | Decreasing Reactivity | Increased steric hindrance around the hydroxyl group impedes the isocyanate's approach. poliuretanos.netisca.in |
| Alcohol Concentration | Increased reactivity at higher concentrations | Higher concentration favors the formation of more reactive self-associated alcohol complexes (dimers, trimers). kuleuven.be |
Reactions with Amines: Urea (B33335) Formation
This compound readily reacts with primary and secondary amines to yield N,N'-substituted ureas. wikipedia.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group. researchgate.net
The general reaction is as follows: (CH₃)₂CH-NCO + R₂NH → (CH₃)₂CH-NH-C(O)-NR₂
Amines are typically more nucleophilic and thus more reactive towards isocyanates than alcohols. isca.inresearchgate.net The reaction with primary aliphatic amines, in particular, can be quite vigorous. isca.in The formation of ureas is a fundamental reaction in various chemical syntheses, including the production of polyurea polymers when di- or polyamines are used. wikipedia.org
Reactions with Other Nucleophiles
Beyond alcohols and amines, this compound is reactive toward a variety of other nucleophiles.
Thiols: In the presence of a basic catalyst, thiols react with isocyanates to form thiocarbamates. nih.gov Thiols are generally more acidic than their alcohol counterparts, and the resulting thiolate anions are highly nucleophilic, leading to a faster reaction rate compared to alcoholysis. nih.govrsc.org
Phosphines and Derivatives: Secondary phosphine (B1218219) oxides, such as diphenylphosphine (B32561) oxide and diisopropylphosphine (B1583860) oxide, undergo a catalyst-free hydrophosphinylation reaction with this compound. acs.org This addition of the P-H bond across the N=C bond of the isocyanate affords the corresponding phosphinecarboxamide product. The reaction proceeds efficiently under low-solvent conditions at elevated temperatures (60 °C). acs.org
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Alcohols (R-OH) | Urethanes | Often catalyzed by tertiary amines or metal salts. | |
| Amines (R₂NH) | Ureas | Generally rapid, no catalyst needed. | wikipedia.org |
| Thiols (R-SH) | Thiocarbamates | Base-catalyzed. | nih.gov |
| Secondary Phosphine Oxides (R₂P(O)H) | Phosphinecarboxamides | Catalyst-free, elevated temperature. | acs.org |
Cyclization Reactions
Cycloadditions with Heterocumulene Ylides
This compound participates in cycloaddition reactions with certain heterocumulene ylides, such as those derived from triphenylphosphine. mdpi.comresearchgate.net For example, it reacts with (N-phenyliminovinylidene)triphenylphosphorane. The reaction is believed to proceed through the formation of a dipolar intermediate. mdpi.comresearchgate.net This versatile intermediate can then undergo further reactions depending on the specific ylide used and the reaction conditions. mdpi.com
Formation of Azetidinones and Oxazinones
The dipolar intermediate formed from the reaction of this compound and a heterocumulene ylide can lead to various heterocyclic products. mdpi.comresearchgate.net Specifically, this intermediate can undergo cyclization to form a four-membered β-lactam ring, also known as an azetidinone. mdpi.com Alternatively, the intermediate can add a second molecule of this compound, leading to the formation of six-membered rings, including dihydropyrimidinedione and oxazinone derivatives. mdpi.comresearchgate.net The reaction pathway, whether it leads to cyclization to an azetidinone or addition of another isocyanate molecule, is influenced by the structure of the ylide. mdpi.com
Polymerization and Oligomerization
This compound, as a monofunctional isocyanate, exhibits distinct polymerization and oligomerization behaviors.
Linear Polymer Formation
Due to the presence of a single isocyanate (–NCO) group, this compound is restricted to forming linear polymers. The polymerization of isocyanates leads to the formation of polyisocyanates, which have a polyamide-type backbone. acs.org The resulting polymer, poly(this compound), is characterized by a rigid helical structure due to steric hindrance between the carbonyl groups and the alkyl side chains. acs.org
Catalytic Polymerization Studies
The polymerization of isocyanates can be controlled through the use of catalysts. Anionic polymerization is a common method used to synthesize polyisocyanates with well-defined molecular weights and low dispersity. acs.org Studies have shown that organotitanium(IV) catalysts can be effective in controlling the polymerization and suppressing side reactions like cyclotrimerization. acs.org The living nature of anionic polymerization allows for the synthesis of block copolymers and other complex architectures. researchgate.net Research into the kinetics of these polymerizations has provided a deeper understanding of the mechanisms involved, leading to better control over the final polymer structure. acs.org
Oligomerization Tendencies
In addition to forming long polymer chains, isocyanates have a tendency to form cyclic oligomers, most notably trimers known as isocyanurates. This cyclotrimerization can sometimes compete with linear polymerization, especially under certain catalytic conditions. acs.org The formation of these stable cyclic structures can be a competing reaction pathway that needs to be controlled to achieve high yields of the desired linear polymer. acs.org
Computational and Theoretical Investigations of Reaction Mechanisms
Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of chemical reactions involving this compound. These methods provide insights into reaction pathways, transition states, and kinetic parameters that are often difficult to obtain through experimental means alone. By modeling reactions at the molecular level, researchers can explore various mechanistic possibilities, understand the factors governing reactivity, and even design more efficient chemical processes.
Potential Energy Surface Characterization
A foundational aspect of theoretical reaction mechanism studies is the characterization of the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. uni-miskolc.hujohnhogan.info Key points on the PES, known as stationary points, correspond to reactants, products, intermediates, and transition states. uni-miskolc.hunih.gov
Computational chemists map the PES to identify the minimum energy path a reaction is likely to follow. researchgate.net This process involves:
Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, products, and any stable intermediates. These correspond to local minima on the PES. uni-miskolc.hu
Transition State (TS) Searching: Locating the saddle point on the PES that connects reactants (or intermediates) to products (or other intermediates). The TS represents the highest energy barrier along the reaction coordinate. johnhogan.info A crucial verification step is normal mode analysis, which must yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate. uni-miskolc.huresearchgate.netosti.gov
Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products on the PES. uni-miskolc.hu
Quantum Chemical Approaches for Reaction Pathways
A variety of quantum chemical methods are employed to calculate the energies and structures of points on the PES and thereby elucidate reaction pathways. The choice of method represents a balance between computational cost and accuracy. uni-miskolc.hu
Commonly used approaches include:
Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of accuracy and computational efficiency. uni-miskolc.hu Various functionals, such as B3LYP and M06-2X, are paired with basis sets of varying sizes and complexities, like 6-31G*, 6-311++G(3df,2p), or the correlation-consistent aug-cc-pVTZ, to model the electronic structure of the reacting system. nih.govacs.orgmdpi.comepa.huuio.no DFT calculations are routinely used to optimize geometries and determine the energies of reactants, intermediates, and transition states for isocyanate reactions. researchgate.netmdpi.comchemrxiv.org
Ab Initio Methods: These methods are derived directly from theoretical principles without the use of experimental data.
Møller-Plesset (MP) Perturbation Theory: Methods like MP2 are often used for geometry optimizations and frequency calculations. uni-miskolc.huuio.no
Coupled Cluster (CC) Theory: Coupled Cluster methods, particularly CCSD(T) (which includes single, double, and perturbative triple excitations), are considered the "gold standard" for calculating highly accurate single-point energies for stationary points previously optimized with other methods (like DFT or MP2). nih.govacs.orgresearchgate.net For example, in the study of the HNCO + C3H3 reaction, energies were refined using CCSD(T) with extrapolation to the complete basis set (CBS) limit to ensure high accuracy. nih.govacs.orgresearchgate.net
For example, a theoretical investigation into the reaction of isocyanates with alcohols utilized B3LYP/6-31G* calculations to determine the activation energies for the formation of four-membered cyclic transition state complexes. epa.hu A more detailed study on the rearrangement of phenylnitrile oxide to phenyl isocyanate employed both modern DFT protocols and the high-accuracy DLPNO-CCSD(T) method to investigate the reaction mechanism. chemrxiv.org
Kinetic Computations (TST, RRKM/ME)
Once the PES is characterized, theoretical kinetics calculations can be performed to predict reaction rate constants and product branching ratios. These computations provide a direct link between the theoretical model and experimental kinetic data.
Transition State Theory (TST): TST is a fundamental theory used to calculate the rate constant of a reaction based on the properties of the reactants and the transition state. johnhogan.info It assumes a quasi-equilibrium between the reactants and the "activated complex" at the transition state. johnhogan.info TST is widely used to compute bimolecular rate constants for reactions that have a well-defined energy barrier. nih.govacs.org The Arrhenius parameters, pre-exponential factor (A) and activation energy (Ea), can be derived from TST calculations. johnhogan.info
Rice-Ramsperger-Kassel-Marcus (RRKM) / Master Equation (ME) Theory: For unimolecular reactions or reactions involving energized intermediates, the pressure dependence of the rate constants becomes important. RRKM theory is used to calculate microcanonical rate constants, k(E), as a function of energy. osti.gov These are then used in a master equation (ME) formalism, which models the collisional activation and deactivation of molecules to predict the temperature- and pressure-dependent (T, P-dependent) rate coefficients and product yields. nih.govacs.orgacs.org Software packages like MESMER or ChemRate are often used to perform these complex calculations. nih.govacs.org
In a comprehensive study of the gas-phase reaction of isocyanic acid with the propargyl radical, TST was used to calculate the rate constants for the initial bimolecular addition and abstraction steps. nih.govacs.org RRKM/ME theory was then applied to predict the pressure-dependent rate coefficients for the subsequent decomposition and isomerization of the energized C4H4NO intermediates. nih.govacs.orgresearchgate.net
Solvent Effects on Reaction Mechanisms
Many reactions involving this compound are carried out in solution, where the solvent can significantly influence the reaction mechanism and kinetics. Computational models can account for these effects, providing a more realistic description of the reaction.
The most common approach is the use of implicit solvent models , also known as continuum models. researchgate.net These models, such as the Polarizable Continuum Model (PCM) or the SMD solvent model, treat the solvent as a continuous dielectric medium rather than as individual molecules. researchgate.netmdpi.comepa.hu This approach allows for the calculation of solvation free energies and their effect on the energies of reactants, intermediates, and transition states.
Studies have shown that solvent properties like the dielectric constant and hydrogen-bonding character can alter reaction rates. researchgate.netresearchgate.net For example, a computational study on the reaction of methyl isocyanate with methanol used the CPCM (Conductor-like Polarizable Continuum Model) to investigate the effect of chlorobenzene (B131634) as a solvent. epa.hu The results indicated that the activation energy in this low-permittivity solvent was very similar to the gas-phase value. epa.hu In contrast, another study on the reaction of phenyl isocyanate with methanol found that the reaction rate was sensitive to both the dielectric constant and the hydrogen-bonding ability of the solvent. researchgate.netresearchgate.net
Catalyst Design and Mechanism in Hydroboration Reactions
Computational chemistry plays a crucial role in understanding and designing catalysts for specific reactions, such as the hydroboration of isocyanates. Theoretical studies can elucidate the detailed step-by-step mechanism of a catalytic cycle, identify the rate-determining step, and explain the origins of chemo- and stereoselectivity.
DFT calculations are the primary tool for investigating these complex catalytic systems. mdpi.comchemrxiv.org For the hydroboration of isocyanates, researchers have computationally modeled mechanisms for various catalysts, including those based on copper, magnesium, and carbodiphosphoranes. chemrxiv.orgrsc.orgrsc.org
A notable example is the NHC-copper(I) alkoxide-catalyzed hydroboration of isocyanates. rsc.orgrsc.org While this system provides excellent chemoselectivity for the desired boraformamide product, over-reduction can be a problem. rsc.org A DFT study was conducted to understand the origin of this selectivity. rsc.org The computational analysis for this compound revealed that the catalyst resting state is a dimeric copper(I) hydride, [(IPr)CuH]2. The formation of this stable dimer creates a high kinetic barrier for the subsequent reduction steps, effectively preventing over-reduction and leading to the selective formation of the monohydroboration product. rsc.orgrsc.org This insight, gained through computational modeling, is valuable for the rational design of future catalysts with improved performance. rsc.org Similarly, computational studies on carbodiphosphorane-catalyzed hydroboration used DFT to map plausible reaction paths and understand catalyst-substrate interactions. chemrxiv.org
Applications of Isopropyl Isocyanate in Advanced Chemical Synthesis and Materials Science
Reagent in Organic Synthesis
Isopropyl isocyanate serves as a fundamental reagent in several advanced organic synthesis protocols, enabling the construction of complex molecular architectures with high degrees of control and selectivity. rheniumshop.co.ildataintelo.commyskinrecipes.com
A primary application of this compound in organic synthesis is the preparation of O-aryl N-isopropylcarbamates. rheniumshop.co.ilsigmaaldrich.cn These compounds are conveniently synthesized through the reaction of phenols with this compound. organic-chemistry.orgthieme-connect.com This reaction establishes a carbamate (B1207046) functional group on an aromatic ring, which is not merely a final product but a powerful directing group for subsequent functionalization of the aromatic core. organic-chemistry.org The formation of these carbamates is a critical initial step in multi-step synthetic sequences aimed at producing highly substituted aromatic molecules. acs.org
The N-isopropylcarbamate group derived from this compound is an effective directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. organic-chemistry.org This technique allows for the highly regioselective functionalization of aromatic rings at the position ortho to the carbamate group.
Research has detailed a robust procedure for these transformations. acs.orgresearchgate.net A key challenge in the direct lithiation of N-monoalkylcarbamates is the potential for competitive N-H deprotonation. To circumvent this, a highly effective protocol involves the temporary in situ N-silylation of the O-aryl N-isopropylcarbamate. researchgate.netcdnsciencepub.com This silylation creates a stable intermediate that can undergo clean ortho-lithiation at low temperatures (e.g., -78°C) using a strong base like n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgcdnsciencepub.com
The resulting aryllithium species is a potent nucleophile that can be trapped by a wide array of electrophiles, leading to the introduction of diverse functional groups with high precision. researchgate.netcdnsciencepub.com The protective silyl (B83357) group is conveniently removed during the standard aqueous workup. Subsequently, the carbamate directing group can be cleaved under mild alkaline conditions to yield the corresponding ortho-substituted phenol (B47542), preserving even sensitive functional groups introduced during the process. acs.orgresearchgate.net This methodology has been successfully applied to produce complex biaryls and salicylaldehydes, which are valuable precursors for ligands and other complex molecules. organic-chemistry.orgacs.org
Table 1: Examples of Electrophiles Used in Directed Ortho-Metalation of O-Aryl N-Isopropylcarbamate Derivatives
| Electrophile | Introduced Functional Group | Reference |
|---|---|---|
| Trimethylsilyl chloride (Me₃SiCl) | -Si(CH₃)₃ | researchgate.netcdnsciencepub.com |
| Tributyltin chloride (Bu₃SnCl) | -Sn(C₄H₉)₃ | researchgate.netcdnsciencepub.com |
| Iodine (I₂) | -I | researchgate.netcdnsciencepub.com |
| Bromine (from C₂Br₂Cl₄) | -Br | researchgate.netcdnsciencepub.com |
| Chlorine (from C₂Cl₆) | -Cl | researchgate.netcdnsciencepub.com |
| Dimethylformamide (DMF) | -CHO | organic-chemistry.org |
| Alkyl halides (R-X) | -R (Alkyl) | researchgate.netcdnsciencepub.com |
| Aldehydes/Ketones (R₂C=O) | -C(OH)R₂ | researchgate.netcdnsciencepub.com |
This compound is employed as a derivatizing agent for the stereoisomeric analysis of chiral secondary alcohols. rheniumshop.co.ilsigmaaldrich.cnalkalisci.com The analytical challenge with enantiomers is that they possess identical physical properties, making them difficult to separate with standard chromatographic methods.
To overcome this, a mixture of alcohol enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. This compound, being achiral itself, is used to react with chiral alcohols in the presence of a chiral auxiliary or, more commonly, a chiral isocyanate analogue is used. For instance, reagents like (R)-(-)-1-(1-naphthyl)ethyl isocyanate function as powerful chiral derivatizing agents for secondary alcohols. nih.govtandfonline.com The reaction of the isocyanate with the chiral secondary alcohol produces a mixture of diastereomeric carbamates. These diastereomers have distinct physical properties and can be effectively separated and quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov This indirect method allows for the accurate determination of the enantiomeric composition of the original alcohol sample.
Directed Ortho-Metalation Techniques with Derivatives
Intermediate in Pharmaceutical Synthesis
The unique reactivity of this compound makes it a valuable building block in the synthesis of complex pharmaceutical agents. dataintelo.commyskinrecipes.comcymitquimica.com It is used as a key intermediate in the preparation of novel therapeutics for significant disease targets. rheniumshop.co.ilchemicalbook.in
This compound is a documented reagent in the synthesis of androgen receptor (AR) antagonists for the treatment of prostate cancer. rheniumshop.co.ilchemicalbook.inalibaba.com For example, it is used in the synthetic pathway for BMS-641988, a novel and potent nonsteroidal AR antagonist. as-1.co.jp The development of such antagonists is a critical area of research in oncology, as androgen receptor signaling is a key driver of prostate cancer progression.
The compound also serves as an important intermediate in the creation of selective dual inhibitors of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. rheniumshop.co.ilchemicalbook.inalibaba.com These protein complexes are central regulators of cell growth, proliferation, and metabolism, and their dysregulation is implicated in many cancers. This compound is specifically used in the synthesis of AZD3147, a selective dual inhibitor of mTORC1 and mTORC2. as-1.co.jp The ability to inhibit both complexes is a key therapeutic strategy to overcome feedback loops that can limit the efficacy of inhibitors that target only mTORC1.
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 61277 |
| Phenol | 996 |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) | 8156 |
| n-Butyllithium | 6105 |
| Trimethylsilyl chloride | 6397 |
| Iodine | 807 |
| Dimethylformamide (DMF) | 6228 |
| BMS-641988 | 9866384 |
| AZD3147 | Not publicly available |
| O-aryl N-isopropylcarbamate | General class, no single CID |
| Tributyltin chloride | 11210 |
Precursors for Other Bioactive Molecules
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. nbinno.comdataintelo.commyskinrecipes.com It is employed as a reagent in the preparation of complex molecules with therapeutic potential. For instance, it is used in the synthesis of androgen receptor antagonists, which are investigated for the treatment of prostate cancer, and in the creation of selective dual inhibitors of the mammalian target of rapamycin (mTORC1 and mTORC2). made-in-china.com
The compound also serves as a reagent for synthesizing O-aryl N-isopropylcarbamates. made-in-china.comsigmaaldrich.cnsigmaaldrich.com These carbamate derivatives can, in turn, act as precursors for further chemical modifications, highlighting the role of this compound as a foundational element in multi-step synthetic pathways for creating novel bioactive molecules. sigmaaldrich.cnnih.gov Its use as a derivatization reagent for the stereoisomeric analysis of secondary alcohols further underscores its importance in pharmaceutical research and development. made-in-china.comsigmaaldrich.cnsigmaaldrich.com
Applications in Agrochemicals
The agricultural sector utilizes this compound as a key intermediate in the production of various agrochemicals designed to enhance crop yield and provide protection from pests. dataintelo.commyskinrecipes.comontosight.ai The compound's reactivity is harnessed to build the molecular structures of active ingredients used in crop protection products. myskinrecipes.com
This compound is a vital component in the formulation and manufacturing of a range of agrochemicals, including herbicides, insecticides, and fungicides. dataintelo.commyskinrecipes.com It acts as a chemical building block in the synthesis of these essential agricultural products. dataintelo.comontosight.ai The global demand for efficient food production drives the need for effective agrochemicals, which in turn sustains the demand for this compound as a critical precursor in this industry. dataintelo.com
Specialty Polymers and Advanced Materials
In the realm of materials science, this compound is used as a reactive intermediate for producing specialty chemicals and polymers. dataintelo.commyskinrecipes.com As a monoisocyanate, its single –NCO group allows it to be used for creating linear polymers or for small-molecule synthesis, distinguishing it from di-isocyanates which are used to form cross-linked polymers. This property makes it a versatile tool for synthesizing materials with specific characteristics. dataintelo.com
Polyurethanes are synthesized through the reaction of isocyanates with polyols (alcohols with multiple hydroxyl groups). essentialchemicalindustry.orgacs.org The fundamental reaction involves the addition of an isocyanate's -NCO group to a polyol's -OH group, forming the characteristic urethane (B1682113) linkage. essentialchemicalindustry.org While diisocyanates are typically used to create the cross-linked polymer networks found in foams, elastomers, and coatings essentialchemicalindustry.org, this compound, as a monofunctional molecule, plays a more specialized role. It can react with hydroxyl groups to form carbamates (urethanes), which can be useful for terminating a polymer chain or for creating linear polymers rather than cross-linked networks. researchgate.net
Table 1: Key Reactions of this compound in Synthesis This table is interactive. Users can sort and filter the data.
| Reactant | Product | Catalyst Examples | Application Area |
|---|---|---|---|
| Alcohols | Urethanes (Carbamates) | Tertiary amines, tin salts, iron salts | Polymer chemistry, pharmaceutical synthesis google.com |
| Amines | Substituted Ureas | None typically required | Chemical synthesis |
The chemical structure of the isocyanate used in polymerization significantly influences the properties of the resulting polymer. researchgate.netacs.org For example, increasing the isocyanate content in a formulation can lead to a higher cross-link density, which can transform a material from a thermoplastic polymer into a thermoset resin with greater stiffness and strength. mdpi.com The isocyanate's structure also impacts the hydrophilic-hydrophobic balance and viscoelastic properties of the final material. researchgate.net
In hydrogel synthesis, the choice of isocyanate affects the sol-gel transition and the gelation process. researchgate.netacs.org Because this compound has only one reactive site, it is used to form linear polymers and cannot, by itself, create the cross-links necessary for gel formation. This contrasts with di- or poly-isocyanates, which are specifically used to induce gelation and form network polymers. researchgate.net Therefore, this compound can be used strategically to control polymer chain length and prevent gelation in certain polymerization processes.
Role in Polyurethane Chemistry
Catalysis in Chemical Transformations
While this compound is a key substrate in many catalyzed reactions, there is limited available information describing its use as a catalyst in chemical transformations. Instead, its own synthesis and subsequent reactions are frequently mediated by catalysts. For example, its industrial synthesis can involve the thermal decomposition of isopropyl carbamoyl (B1232498) chloride in the presence of catalysts like triethylamine (B128534) or N-methylpyrrole. google.com
Furthermore, the reactions that this compound undergoes are often catalyst-dependent.
Carbamate Formation : The reaction of isocyanates with alcohols to form carbamates (urethanes) is often catalyzed by metal salts, such as those of zinc, iron, and tin, to increase the reaction rate. google.com
Hydroboration : In this type of reduction reaction, metal-organic frameworks (MOFs) have been shown to effectively catalyze the hydroboration of this compound to form N-borylated formamides. rsc.org
Carbodiimide (B86325) Formation : Phosphine (B1218219) oxides and other fluorophosphonates can catalyze the conversion of isocyanates into carbodiimides. acs.org
Table 2: Compounds Mentioned in this Article
| Compound Name | PubChem CID |
|---|---|
| This compound | 61277 |
| Triethylamine | 1146 |
| N-methylpyrrole | 13133 |
| Phenyl isocyanate | 7724 |
| Carbon dioxide | 280 |
Conversion of Isocyanates into Carbodiimides
The conversion of isocyanates, such as this compound, into carbodiimides represents a significant synthetic route, yielding compounds with broad utility as intermediates and industrial chemicals. researchgate.net This transformation is fundamentally a condensation and decarboxylation reaction where two isocyanate molecules combine to form a carbodiimide and a molecule of carbon dioxide. The general reaction is as follows:
2 R-N=C=O → R-N=C=N-R + CO₂ wikipedia.org
For this compound, this reaction yields N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis. nih.gov The process typically involves heating the isocyanate, often in the presence of a catalyst, to facilitate the elimination of carbon dioxide. nih.gov
The synthesis can be performed by heating this compound under anhydrous conditions at temperatures ranging from 100°C to 250°C. nih.govgoogle.com However, the uncatalyzed reaction can be slow and may require excessive heating. nih.gov Consequently, a variety of catalysts have been developed to accelerate the reaction, making it a more practical and efficient method for producing symmetrical carbodiimides like DIC. nih.gov
Catalysts for this conversion are broadly categorized into phosphorus-based compounds and organometallic complexes. nih.govmdpi.com
Phosphorus-Based Catalysts: Phosphorus compounds, particularly pentavalent phosphorus compounds with a covalent bond to oxygen, are effective catalysts. mdpi.com Phospholine (B1168861) oxides, such as 3-methyl-1-ethyl-3-phospholene-1-oxide, are noted for their high catalytic potency in converting isocyanates to carbodiimides. mdpi.com Simpler compounds like trialkyl-phosphine oxides and even triethyl phosphate (B84403) can also be used. nih.gov The mechanism, studied with catalysts like 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO), involves the formation of a phosphine imide intermediate, driven by the release of CO₂. mdpi.com Kinetic studies have determined the activation energy for carbodiimide formation using such catalysts to be approximately 51.9 ± 6.1 kJ mol⁻¹. mdpi.com
Organometallic Catalysts: A range of organometallic catalysts are also employed, particularly in industrial processes. These include low-valent transition metal complexes and metallic derivatives of organic hydroxy compounds. researchgate.netgoogle.com For instance, tetraisopropyl titanate and tetraisopropyl zirconate are used industrially to produce DIC. nih.govgoogle.com Other effective catalysts include cyclopentadienyl (B1206354) iron dicarbonyl dimer ([(CpFe(CO)₂)₂]) and methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃). researchgate.net When using these catalysts, the reaction is typically carried out by heating the isocyanate and catalyst in a solvent like xylene at reflux for several days. researchgate.net While conversions can be high (e.g., over 90%), isolated yields of the carbodiimide may be lower, in the range of 15-40%. researchgate.net
The selection of the catalyst and reaction conditions can be tailored to optimize the yield and purity of the resulting carbodiimide. The progress of the reaction can be monitored by observing the evolution of carbon dioxide or through spectroscopic methods like IR spectroscopy, which shows the disappearance of the isocyanate peak (around 2260-2265 cm⁻¹) and the appearance of the carbodiimide peak (around 2120-2160 cm⁻¹). researchgate.netgoogle.com
Table of Catalysts for Isocyanate to Carbodiimide Conversion
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference |
| Phosphorus-Based | Phospholine oxides (e.g., 3-methyl-1-ethyl-3-phospholene-1-oxide), Trialkyl-phosphine oxides, Triethyl phosphate | Heating (100-250°C), often without solvent | nih.govmdpi.comuni-hamburg.de |
| Organometallic | Tetraisopropyl titanate, Tetraisopropyl zirconate | Heating (100-250°C), may be used without solvent | nih.govgoogle.com |
| Organometallic | Cyclopentadienyl iron dicarbonyl dimer ([(CpFe(CO)₂)₂]), Methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) | Reflux in xylene for 2-3 days | researchgate.net |
Toxicological and Environmental Impact Research
Human Health Implications of Isopropyl Isocyanate Exposure
Exposure to isocyanates, including this compound, is primarily occupational and is associated with a range of health effects. The high reactivity of the isocyanate functional group (–N=C=O) underlies its utility in industrial processes and its toxicity. This reactivity allows it to readily form bonds with biological macromolecules, leading to cellular damage and immune responses.
Inhalation is a primary route of exposure to isocyanates, leading to significant effects on the respiratory system. worksafebc.com These compounds are potent irritants to the mucous membranes of the respiratory tract. cdc.gov Symptoms of acute exposure can include irritation of the nose, throat, and lungs, presenting as coughing, wheezing, chest tightness, and shortness of breath. occupational-hygiene.co.uksafeworkaustralia.gov.au
Isocyanate exposure is a leading cause of occupational asthma. dermnetnz.org Studies indicate that between 5% and 15% of workers exposed to isocyanates develop asthma-like symptoms. creod.on.ca This condition is a result of an immune-mediated sensitization process. ca.gov Once an individual is sensitized, even minute exposures to the chemical can trigger a severe asthma attack, which can be life-threatening. cdc.govca.gov This sensitization can occur after a high-level acute exposure or through prolonged exposure to lower concentrations. nsw.gov.au The resulting occupational asthma may persist even after the exposure has ceased.
The mechanism of sensitization involves the isocyanate acting as a hapten, which binds to the body's own proteins to form neo-antigens. researchgate.net These new molecules are then recognized by the immune system as foreign, triggering an allergic immunological reaction that can manifest as asthma. researchgate.net
Chronic exposure to isocyanates and the resulting persistent inflammation associated with occupational asthma can lead to airway remodeling. This process involves structural changes to the airway walls, which can become irreversible. archbronconeumol.org Key pathological features of airway remodeling include the thickening of the airway wall, an increase in airway smooth muscle mass (hyperplasia and hypertrophy), and the deposition of extracellular matrix proteins, leading to fibrosis. nih.govfrontiersin.org These structural alterations contribute to the severity of asthma, a decline in lung function, and reduced responsiveness to treatment. archbronconeumol.org While inflammation is a primary driver, remodeling events can also occur independently of inflammatory stimuli. frontiersin.org
While inhalation is a major exposure route, skin contact with isocyanates is also a significant concern. worksafebc.comcdc.gov Direct contact can cause marked inflammation and irritation. cdc.govoccupational-hygiene.co.uk More importantly, dermal exposure is a recognized route for inducing sensitization. cdc.gov Skin exposure can initiate a Type IV hypersensitivity reaction, leading to allergic contact dermatitis. dermnetnz.org Symptoms often include redness, itching, and vesicular dermatitis on exposed areas like the hands and forearms. dermnetnz.org
Research has demonstrated that skin exposure can be sufficient to induce systemic immune sensitization. nih.govnih.gov This dermal sensitization can then contribute to the subsequent development of respiratory hypersensitivity, meaning a worker initially sensitized through skin contact may later develop occupational asthma upon inhalation exposure. nih.gov
Recent research has begun to explore the neurotoxic potential of isocyanates. A 2023 study investigated the effects of an isocyanate analogue in a Parkinson's disease cell model (SH-SY5Y cells). nih.gov The study's findings demonstrated that isocyanate exposure led to increased levels of reactive nitrogen species and a decrease in antioxidant enzymes. nih.gov Furthermore, the exposure resulted in an increase in phosphorylated alpha-synuclein (B15492655) protein and the activation of caspase-3, which are linked to cytotoxicity and apoptosis (cell death). nih.gov The research suggests that isocyanates may induce cytotoxicity, protein dysfunction, and nitrosative stress, representing a potential mechanism for neurodegeneration in Parkinsonism. nih.gov
Isocyanates are potent modulators of the immune system. Exposure can lead to sensitization, a process where the immune system becomes hypersensitive to the chemical. occupational-hygiene.co.uk This can result in various allergic reactions, including occupational asthma and allergic contact dermatitis. dermnetnz.orgcreod.on.ca The immunological mechanisms are complex and can involve multiple hypersensitivity pathways. dermnetnz.org Research indicates that exposure to isocyanates can induce a mixed immune response characterized by both Th1 and Th2 cellular profiles. This dual response can complicate the pathogenesis of conditions like asthma. The reaction of isocyanates with proteins to form new antigens is a critical step in initiating the immunological reaction that triggers allergic asthma. researchgate.net
Table 1: Summary of Human Health Research Findings for Isocyanate Exposure
| Health Implication | Key Research Findings | Relevant Compound Class | Citations |
| Occupational Asthma | A leading cause of new work-related lung disease; affects 5-15% of exposed workers. | Isocyanates | creod.on.caca.gov |
| Sensitization | Can be induced by both respiratory and dermal exposure routes. Once sensitized, low-level exposure can cause severe reactions. | Isocyanates | cdc.govca.gov |
| Airway Remodeling | Chronic exposure can lead to persistent structural changes in the airways, contributing to disease severity. | Isocyanates | |
| Dermal Effects | Causes skin irritation and allergic contact dermatitis; skin contact is an important route for systemic sensitization. | Isocyanates | cdc.govdermnetnz.orgnih.gov |
| Neurotoxicity | An isocyanate analogue induced cytotoxicity, nitrosative stress, and protein dysfunction in a Parkinson's disease cell model. | Isocyanates | nih.gov |
| Immune Response | Induces a mixed Th1 and Th2 immune response; forms neo-antigens by reacting with body proteins. | Isocyanates | researchgate.net |
Occupational Asthma and Sensitization
Predicted Mechanisms of Action
The mechanism of action for this compound, like other isocyanates, is rooted in its high electrophilicity. The isocyanate functional group (–N=C=O) readily reacts with various nucleophiles in biological systems, including those containing amino, hydroxyl, or sulfhydryl groups. wikipedia.org
A primary predicted mechanism involves the reaction of inhaled isocyanates with proteins in bronchial epithelial cells, such as tubulin. researchgate.net This binding can lead to local disturbances, impairing cilia function or causing the detachment of these cells. researchgate.net
Another significant pathway is detoxification mediated by Glutathione (B108866) S-transferases (GSTs), which are crucial phase II detoxification enzymes. researchgate.netnih.gov GSTs catalyze the conjugation of isocyanates with glutathione. nih.govscispace.com However, if the capacity of this glutathione pathway is overwhelmed, the free isocyanate can then bind to other proteins, such as albumin. researchgate.net This isocyanate-albumin complex can act as a neo-antigen, triggering an immune response that may lead to hypersensitivity reactions. researchgate.net While the glutathione pathway is a major route for metabolism, it may not serve a conventional detoxification role, as the resulting conjugates can be unstable and may revert to the free isocyanate, potentially contributing to its toxicity. scispace.com
Environmental Fate and Degradation Studies
The environmental behavior of this compound is largely dictated by its reactivity in the atmosphere and in aqueous environments.
In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The kinetics of this gas-phase reaction have been studied to determine its environmental persistence.
Research measuring the reaction between this compound and OH radicals has established key kinetic parameters. These findings are crucial for modeling the compound's fate in the atmosphere.
Table 1: Arrhenius Parameters for the Reaction of this compound with OH Radicals
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (Eₐ) | 12.3 kJ/mol | |
| Pre-exponential Factor (A) | 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
The rate constant for the reaction of ethyl isocyanate, a similar compound, with OH radicals is estimated to be 1.1 x 10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 15 days. nih.gov
This compound reacts rapidly in water. europa.eu This hydrolysis is a dominant process affecting its fate in moist soil and aquatic systems. nih.gov
Studies have shown that this compound undergoes rapid degradation in aqueous solutions. europa.eu The hydrolysis process involves the reaction with water to first form an unstable carbamic acid, which then decomposes. europa.eu
Half-life: In an aqueous test solution, this compound demonstrated a rapid degradation with a half-life of less than one hour at 25°C. europa.eu
Degradation Products: The hydrolysis of this compound yields isopropylamine (B41738) and carbon dioxide. europa.eu The formation of the corresponding amine is the sole hydrolysis product observed in these studies. europa.eu
Table 2: Hydrolysis Data for this compound
| Parameter | Finding | Source |
|---|---|---|
| Half-life (25 °C) | < 1 hour | europa.eu |
| Primary Products | Isopropylamine, Carbon Dioxide | europa.eu |
Given the reactivity and potential health effects of isocyanates, monitoring their presence in occupational and environmental settings is critical. iom-world.orgsysco-env.co.uk Exposure can occur through inhalation of vapors and mists or by skin contact. iom-world.org A variety of methods are employed to assess exposure levels. sysco-env.co.uk
Air Sampling: This is a common technique to measure airborne isocyanate concentrations. iom-world.orgubc.ca Methods often involve drawing air through treated filters or impinger solutions, such as the UK's MDHS 25/4 method. iom-world.orghse.gov.uk High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis of these samples. iom-world.orgtandfonline.com However, these methods can have limitations in accuracy due to the high reactivity and instability of isocyanates. ubc.ca
Biological Monitoring: This approach assesses the internal dose of a chemical by measuring the substance or its metabolites in biological samples like urine or blood. ubc.casafeworkaustralia.gov.aunih.gov For isocyanates, this typically involves analyzing the corresponding diamine metabolites in urine. safeworkaustralia.gov.aunih.gov Biological monitoring is particularly useful for evaluating the effectiveness of all control measures, including personal protective equipment, as it provides a more complete picture of a worker's total exposure. oup.com
Surface Monitoring: Wipe sampling can be used to detect surface contamination, which can lead to dermal exposure. ubc.ca Color-changing wipes are available as a screening tool to indicate the presence of aromatic isocyanates. ubc.ca
The environmental impact of conventional polyurethanes is a significant concern, primarily due to the use of fossil-fuel-derived isocyanates and the toxicity of these precursors. specificpolymers.com This has driven research into greener alternatives, most notably non-isocyanate polyurethanes (NIPUs). nih.gov
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life. LCA studies on polyurethanes highlight the dependency on fossil raw materials like isocyanates. rsc.org
The most promising route to NIPUs involves the reaction of cyclic carbonates with amines. specificpolymers.comnih.gov This pathway is considered advantageous for several reasons:
It avoids the use of highly toxic phosgene (B1210022) and isocyanates. specificpolymers.comrsc.org
It can utilize carbon dioxide (CO₂), a renewable and abundant resource, for the synthesis of the cyclic carbonate precursors. specificpolymers.comrsc.org
The process has a 100% atom economy, meaning all reactants are incorporated into the final product. specificpolymers.com
NIPUs, also known as polyhydroxyurethanes (PHUs), often exhibit improved chemical resistance and thermal stability compared to conventional polyurethanes. nih.govrsc.org While the primary raw materials for cyclic carbonates are still often petroleum-based, efforts are underway to develop bio-based precursors to further enhance the sustainability of NIPUs. specificpolymers.com
Analytical and Characterization Methodologies for Isopropyl Isocyanate and Its Derivatives
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure and identifying functional groups within a sample. For isopropyl isocyanate, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals that correspond to the isopropyl group's protons. Typically, a septet is observed for the single methine (-CH) proton, and a doublet is observed for the six equivalent methyl (-CH₃) protons. The chemical shifts (δ) for these protons are influenced by the solvent used. For instance, in deuterated chloroform (B151607) (CDCl₃), the methine proton appears at approximately 3.72 ppm, while the methyl protons resonate around 1.29 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, two distinct signals are expected in the aliphatic region, corresponding to the methine and methyl carbons of the isopropyl group. A third signal, characteristic of the isocyanate group (-N=C=O), appears further downfield. thieme-connect.de The approximate chemical shifts in CDCl₃ are around 121.5 ppm for the isocyanate carbon, with the methine and methyl carbons appearing at other distinct positions. thieme-connect.deguidechem.com
Below is a table summarizing typical NMR data for this compound.
| Nucleus | Multiplicity | Typical Chemical Shift (δ) in CDCl₃ (ppm) |
| ¹H (Methine) | Septet | ~3.72 |
| ¹H (Methyl) | Doublet | ~1.29 |
| ¹³C (Isocyanate) | Singlet | ~121.5 |
| ¹³C (Methine) | Singlet | Not explicitly found |
| ¹³C (Methyl) | Singlet | Not explicitly found |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Fourier-Transform Infrared (FTIR) Spectroscopy for -N=C=O Functional Group
FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups in a molecule. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the infrared spectrum due to the asymmetric stretching vibration of the N=C=O bond. preprints.org
This intense absorption peak is typically observed in the region of 2250-2280 cm⁻¹ . The presence of a strong band at approximately 2270 cm⁻¹ in an IR spectrum is a definitive indicator of the isocyanate functional group and is used to confirm the identity and purity of this compound. This technique is also valuable for monitoring reactions involving isocyanates, as the disappearance of this characteristic peak can signify the consumption of the isocyanate reactant.
Chromatographic Methods
Chromatographic techniques are essential for separating components from a mixture and for quantitative analysis. Gas chromatography and liquid chromatography are the primary methods used for the analysis of this compound and its derivatives.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. ufl.edu
A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. As the separated components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a measurable electrical current. The signal produced is proportional to the mass of the carbon atoms in the analyte, making it an excellent quantitative detector. ufl.edu
GC-FID is employed to assess the purity of this compound and to quantify its presence in various samples. exlibrisgroup.com The method offers high resolution and sensitivity for volatile analytes.
Liquid Chromatography (LC) with Mass Spectrometry (MS)
Liquid chromatography is a versatile technique used for the separation of a wide range of compounds. For isocyanates, which are highly reactive, analysis often involves derivatization prior to or during sample collection to form stable products that can be readily analyzed. nih.gov
LC coupled with mass spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of LC with the sensitive and selective detection provided by MS. nih.gov The LC separates the derivatized isocyanates from other components in the sample matrix. The eluting compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative measurement. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it suitable for trace-level analysis of isocyanates in complex matrices like air samples from workplaces. nih.gov
GC-MS for Derivatized Products
Similar to LC-MS, gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of derivatized isocyanates. mdpi.com Isocyanates can be converted into more stable and less reactive derivatives, which are often more amenable to GC analysis. mdpi.com For example, isocyanates can be derivatized with an alcohol to form stable urethane (B1682113) derivatives.
In GC-MS analysis, the derivatized products are separated by the gas chromatograph and then detected by the mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, which serves as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. This technique is also used for the stereoisomeric analysis of secondary alcohols, where this compound is used as a derivatization reagent. sigmaaldrich.com The combination of GC's high separation efficiency and MS's specific detection makes GC-MS a robust method for identifying and quantifying derivatized isocyanates in various samples. mdpi.comthermofisher.com
Advanced Analytical Techniques
Advanced analytical methods provide detailed insights into the chemical and thermal properties of isocyanates and their derivatives, such as blocked isocyanates. These techniques are fundamental for characterizing reaction mechanisms, including polymerization and deblocking, which are critical for the application of these compounds in various industries.
X-ray Photoelectron Spectroscopy (XPS) for Blocked Isocyanates
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition and chemical states of the top 5-10 nm of a material's surface. wikipedia.org It has emerged as a valuable tool for studying the chemistry of blocked isocyanates. rsc.orgresearchgate.net XPS can be employed to confirm the successful modification of surfaces with isocyanates and to track their subsequent reactions. rsc.orgresearchgate.net
In the context of blocked isocyanates, XPS is used to investigate the deblocking reaction mechanism. researchgate.net For instance, studies have used XPS to characterize freeze-dried blocked isocyanate emulsions and to analyze the interaction between coupling agents and particles. rsc.orgresearchgate.net By monitoring changes in the core-level spectra of elements like carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), researchers can identify the chemical bonds present on a surface. rsc.orgresearchgate.net For example, the appearance of a peak corresponding to the N-C=O group can confirm the presence of isocyanate, while changes in this and other related peaks can indicate the cleavage of the blocking agent and regeneration of the isocyanate group upon heating. researchgate.net The technique has been successfully used to study the interfacial reactions between polymeric isocyanates and metal surfaces, providing evidence for covalent bond formation. surrey.ac.uksurrey.ac.uk Although powerful, the technique is not as widely used as others due to the complexity of data analysis and the need for ultra-high vacuum conditions for most measurements. wikipedia.orgresearchgate.net
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Polymerization and Deblocking
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most frequently utilized thermal analysis techniques for determining the deblocking temperature of blocked isocyanates. rsc.org These methods are often used in conjunction to provide a comprehensive understanding of the thermal behavior of isocyanate-based polymers. researchgate.netrsc.org
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For blocked isocyanates, DSC detects the endothermic transition corresponding to the scission of the urethane bond, which indicates the deblocking temperature. rsc.org Curing studies of blocked prepolymers are commonly performed using DSC to determine the onset of deblocking and the subsequent exothermic reaction as the freed isocyanate reacts with a curing agent. enpress-publisher.com For example, DSC analysis of a methyl ethyl ketoxime (MEKO) blocked prepolymer showed a deblocking temperature of 123.6 °C. enpress-publisher.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. rsc.org In the study of blocked isocyanates, TGA tracks the weight loss that occurs as the blocking agent is released upon heating. rsc.orgnih.gov This technique is also used to assess the thermal stability of the resulting polymers. mdpi.commdpi.comnih.gov For instance, TGA has been used to show that certain polyurethanes are stable up to temperatures between 200 °C and 240 °C. mdpi.com
Comparison of DSC and TGA While both techniques are used to determine deblocking temperatures, they can yield different results for the same compound. rsc.org DSC measures the heat absorption of the bond-breaking event, whereas TGA measures the mass loss from the release of the volatile blocking agent. Discrepancies can arise due to secondary reactions or differences in experimental conditions. rsc.org In one study, DSC analysis of benzotriazole-blocked MDI gave a deblocking temperature of 215–240 °C, while TGA indicated a lower range of 190–220 °C. rsc.org In another case, TGA was able to resolve two distinct deblocking temperatures for a mixture of blocking agents, while DSC showed only a single broad exotherm. rsc.org The choice of technique and experimental parameters, such as heating rate, can significantly impact the observed deblocking temperature. rsc.orgmdpi.com
| Technique | Principle | Information Obtained for Isocyanates | Example Deblocking Temp. (°C) |
| DSC | Measures heat flow into or out of a sample. | Endothermic peak for bond scission (deblocking). | 123.6 (MEKO-blocked prepolymer) enpress-publisher.com |
| TGA | Measures mass change as a function of temperature. | Mass loss upon release of blocking agent. | 190-220 (Benzotriazole-blocked MDI) rsc.org |
Method Validation and Inter-method Comparison
The accurate quantification of isocyanates like this compound is challenging, necessitating rigorous method validation and comparison between different analytical approaches. rsc.org Validation ensures that a method is reliable, reproducible, and fit for its intended purpose. An adapted method for determining various isocyanates, including alkyl isocyanates, using di-n-butylamine (DBA) derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) was validated in-house. nih.govtno.nl The validation demonstrated good performance, with correlation coefficients greater than 0.995 and a relative standard deviation (RSD) for repeatability of less than 13% for all analytes. nih.govtno.nl
Inter-laboratory comparisons are a key component of method validation, assessing the transferability and robustness of a method. nih.govtno.nl In one such study, field and standard samples were exchanged between two laboratories. The results were comparable, with determined concentrations generally falling within 80% to 120% of each other, confirming the method's reliability. nih.govtno.nl
Comparisons between different established methods are also crucial for understanding their respective strengths and limitations. rsc.orgresearchgate.net A study compared four different analytical methods for monomeric and oligomeric isocyanates:
A modified NIOSH Method 5525
An LC/MS method using 1-(2-methoxyphenyl)piperazine (B120316) (MPP)
A modified OSHA Method 42
The Omega ISO-CHEK® Method rsc.orgresearchgate.net
The results showed that most methods compared well against reference values for monomers and total NCO mass, but significant variability was observed for oligomers. rsc.orgresearchgate.net For example, for NCO-HDI oligomers, the NIOSH method results were consistent with reference values, while the WA-DOSH (ISO-CHEK®) method was biased high and the LC/MS method was biased low. rsc.orgresearchgate.net These discrepancies highlight challenges in isocyanate analysis, including the fact that reporting metrics are not always directly comparable across methods and not all methods can detect all relevant isocyanate species. rsc.orgresearchgate.net
Sampling and Monitoring Techniques for Environmental and Occupational Exposure
Monitoring airborne concentrations of isocyanates is critical in occupational settings. Various techniques have been developed for sampling and analysis, often involving derivatization to create stable compounds that can be analyzed in a laboratory. nih.govtandfonline.com
Derivatization Reagents and Sampling Media
Because isocyanates are highly reactive, sampling methods typically involve their immediate reaction with a derivatizing agent to form a stable derivative, usually a urea (B33335). americanchemistry.com this compound itself is used as a derivatization reagent for the analysis of other compounds, such as secondary alcohols. made-in-china.comalkalisci.comsigmaaldrich.cn
Common derivatization reagents for sampling airborne isocyanates include:
1-(2-Methoxyphenyl)piperazine (MPP or MOPIP) : Widely used in methods like NIOSH 5521 and MDHS25/4. researchgate.netbohs.orgnih.gov It reacts with isocyanates to form stable urea derivatives.
Di-n-butylamine (DBA) : Used in impinger-based sampling, it forms DBA derivatives that are analyzed by LC-MS/MS. nih.govresearchgate.netrsc.org
1-(2-Pyridyl)piperazine (PP) : Employed in OSHA Method 42, where it is coated onto a glass fiber filter. researchgate.net
9-(N-methylaminomethyl)anthracene (MAMA) : A fluorescent reagent used in the ISO-CHEK® sampler. dtic.milnih.gov
1-(9-Anthracenylmethyl)piperazine (MAP) : A novel reagent developed to improve detection, offering high reactivity and favorable detection characteristics. nih.gov
4-nitro-7-piperazinobenzo-2-oxa-1,3-diazole (NBDPZ) : A reagent that allows for analysis by liquid chromatography with fluorescence, photometric, or mass spectrometric detection. psu.edu
These reagents are applied to various sampling media. The choice of media depends on whether the isocyanates are present as vapors, aerosols, or a combination of both. bohs.org
Impingers : Glass flasks containing a reagent solution (e.g., DBA in toluene) through which air is bubbled. They are effective for aerosols but are cumbersome for personal sampling. bohs.orgrsc.org
Treated Filters : Glass fiber filters (GFF) are coated with a derivatizing reagent (e.g., MPP or PP). researchgate.netbohs.org They are convenient for personal sampling of vapors. For mixed vapor/aerosol phases, an impinger may be used in series with a treated filter. bohs.org
| Reagent | Common Abbreviation | Typical Method |
| 1-(2-Methoxyphenyl)piperazine | MPP / MOPIP | NIOSH 5525, MDHS25/4 rsc.orgresearchgate.net |
| Di-n-butylamine | DBA | Impinger/Filter Sampling researchgate.netrsc.org |
| 1-(2-Pyridyl)piperazine | PP | OSHA 42 researchgate.net |
| 9-(N-methylaminomethyl)anthracene | MAMA | ISO-CHEK® dtic.milnih.gov |
Solvent-Free Samplers
To overcome the practical difficulties of using solvent-filled impingers, solvent-free samplers have been developed. rsc.orgmdpi.com These methods are simpler, safer, and more convenient, especially for personal monitoring. rsc.orgmarkes.com
Solvent-free samplers typically consist of a solid sorbent medium, such as a coated filter, housed in a cassette or tube. tandfonline.comrsc.org One design features a polypropylene (B1209903) tube with an inner wall coated with a glass fiber filter impregnated with a DBA reagent solution. rsc.org Another validated method uses cassettes containing two 1-(2-methoxyphenyl)piperazine (MOPIP)-coated glass fiber filters. nih.govtandfonline.com
Validation studies have shown that these solvent-free methods can be as efficient as traditional impinger techniques. A comparison of MOPIP-coated filters with impinger-based methods for sampling aliphatic isocyanates generated during thermal degradation showed no significant difference in sampling efficiency. nih.govtandfonline.com Similarly, a DBA-based solvent-free sampler showed good agreement with impinger-filter reference methods in both laboratory and field evaluations for various isocyanates. rsc.org These solvent-free options represent a convenient and reliable alternative to more cumbersome liquid-based sampling systems. rsc.org
Comparative Studies with Structural Analogs and Other Isocyanates
Mono-Isocyanates (e.g., Ethyl Isocyanate, n-Butyl Isocyanate)
The reactivity and physical properties of isopropyl isocyanate are often benchmarked against other simple alkyl isocyanates. These comparisons highlight the significant role that the alkyl substituent plays in determining the chemical behavior of the isocyanate group (-NCO).
The reactivity of the isocyanate group is primarily dictated by the electrophilicity of its carbon atom, making it susceptible to attack by nucleophiles. The nature of the alkyl group attached to the nitrogen atom can either enhance or diminish this reactivity through electronic and steric effects.
Ethyl Isocyanate vs. This compound : Ethyl isocyanate is generally more reactive in nucleophilic additions than this compound. This is attributed to the reduced steric hindrance of the linear ethyl group compared to the bulkier, branched isopropyl group. The ethyl group exerts a less pronounced electron-donating inductive effect, making the isocyanate carbon slightly more electrophilic.
n-Butyl Isocyanate vs. This compound : Similar to ethyl isocyanate, n-butyl isocyanate features a linear alkyl chain and is less sterically hindered than this compound. However, the longer alkyl chain in n-butyl isocyanate can lead to slightly slower reaction kinetics compared to ethyl isocyanate. The reactivity of alkyl isocyanates with alcohols has been observed to follow the order: methyl > ethyl > isopropyl > tertiary butyl, which is influenced by both steric and inductive effects. nasa.gov
The following table provides a summary of the comparative reactivity of these mono-isocyanates.
| Isocyanate | Alkyl Structure | Steric Hindrance | Relative Reactivity |
| Ethyl Isocyanate | Primary | Low | High |
| n-Butyl Isocyanate | Primary | Low | High |
| This compound | Secondary | Moderate | Moderate |
This table provides a qualitative comparison of the reactivity of different mono-isocyanates based on their structural properties.
Steric hindrance is a critical factor governing the reaction rates of isocyanates. sci-hub.sesemanticscholar.org The branched structure of the isopropyl group in this compound shields the electrophilic carbon of the isocyanate group more effectively than the linear chains of ethyl and n-butyl isocyanates. This increased steric bulk hinders the approach of nucleophiles, leading to lower reaction rates.
The length of the alkyl chain also has an influence, although it is generally secondary to the effect of branching. In a series of linear alkyl isocyanates, increasing the chain length can lead to a slight decrease in reaction rate, which may be attributed to increased van der Waals forces and a potential for the chain to fold back and obstruct the reactive center.
Research has shown that in reactions with wood, ethyl, n-propyl, and n-butyl isocyanates exhibited higher weight gains in the modified specimens compared to this compound, indicating a higher degree of reaction. swst.org This further supports the concept that less sterically hindered isocyanates are more reactive.
Comparative Reactivity Profiles
Di-Isocyanates (e.g., HDI, MDI, IPDI, TDI)
Di-isocyanates are the cornerstone of the polyurethane industry, possessing two isocyanate groups that enable them to act as cross-linkers in polymerization reactions. Comparing this compound, a mono-functional molecule, with these di-functional counterparts reveals fundamental differences in their chemical behavior and applications.
The most significant difference between this compound and di-isocyanates lies in their functionality.
This compound : As a mono-isocyanate, it can only react at one end. In a polymerization reaction with a diol, for instance, it would act as a chain terminator, capping the growing polymer chain and preventing further elongation. It cannot, by itself, form a polymer.
Di-isocyanates (HDI, MDI, IPDI, TDI) : Possessing two isocyanate groups allows these molecules to react with difunctional monomers like diols or diamines to form long polymer chains. wikipedia.orgwikipedia.orgwikipedia.org This is the fundamental basis for the synthesis of polyurethanes. The structure of the di-isocyanate (aliphatic vs. aromatic) also plays a crucial role. For example, aliphatic di-isocyanates like Hexamethylene diisocyanate (HDI) and Isophorone (B1672270) diisocyanate (IPDI) are used in coatings where resistance to UV degradation is important, while aromatic di-isocyanates like Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI) are widely used in the production of polyurethane foams. wikipedia.orgwikipedia.orgwikipedia.org
The reactivity of the two isocyanate groups in a di-isocyanate can also differ. For instance, in 2,4-Toluene diisocyanate (TDI), the isocyanate group at the para position is significantly more reactive than the one at the ortho position due to less steric hindrance from the methyl group. nih.gov
Both mono-isocyanates and di-isocyanates are known respiratory and skin sensitizers. wikipedia.orgsemanticscholar.org However, the specific toxicological profiles and potential for cross-reactivity can vary.
Di-isocyanates are a leading cause of occupational asthma. nih.govatsjournals.org Immunological cross-reactivity between different di-isocyanates has been reported. semanticscholar.org For instance, individuals sensitized to MDI or HDI may also show a reaction to TDI. atsjournals.org While both TDI and MDI can induce an asthma-like response, studies in mouse models have shown that cross-reactivity between the two does not always occur. nih.gov
The potential for cross-reactivity between mono-isocyanates and di-isocyanates is an area of ongoing research. It is hypothesized that the isocyanate group itself is a key factor in the sensitization process. oup.com
The applications of this compound and di-isocyanates in polyurethane synthesis are distinct due to their differing functionalities.
This compound : Its primary role in polyurethane chemistry is not as a primary building block but rather as a potential chain-modifying or chain-terminating agent. It can be used in research to study the reactivity of the isocyanate group or to control the molecular weight of a polymer by capping the ends of growing chains.
Di-isocyanates : These are essential monomers for the production of a vast array of polyurethane materials. wikipedia.orgwikipedia.orgwikipedia.org
MDI (Methylene diphenyl diisocyanate) is a key component in the production of rigid polyurethane foams used for insulation, as well as in adhesives and elastomers. wikipedia.orgottokemi.com
TDI (Toluene diisocyanate) is primarily used to produce flexible polyurethane foams for furniture and bedding, as well as coatings and elastomers. wikipedia.org
HDI (Hexamethylene diisocyanate) and IPDI (Isophorone diisocyanate) are aliphatic di-isocyanates used in high-performance polyurethane coatings, particularly for automotive and aerospace applications, where color stability and resistance to UV radiation are critical. wikipedia.orgfishersci.dk
The following table summarizes the primary applications of these isocyanates in polyurethane synthesis.
| Isocyanate | Functionality | Primary Application in Polyurethane Synthesis |
| This compound | Mono-functional | Chain termination, reaction modeling |
| HDI | Di-functional | UV-resistant coatings |
| MDI | Di-functional | Rigid foams, adhesives, elastomers |
| IPDI | Di-functional | UV-resistant coatings, enamels |
| TDI | Di-functional | Flexible foams, coatings |
This table outlines the distinct roles of this compound and various di-isocyanates in the field of polyurethane chemistry.
Emerging Research Areas and Unexplored Facets
Advanced Catalytic Systems for Isopropyl Isocyanate Transformations
The transformation of this compound into a variety of valuable chemical entities is greatly influenced by the catalytic system employed. Research in this area is focused on developing highly efficient and selective catalysts for reactions such as urea (B33335) synthesis, carbodiimide (B86325) formation, and polymerization.
Organometallic compounds are a prominent class of catalysts for isocyanate reactions. Current time information in Vanderburgh County, US.google.com For the synthesis of polyurethanes from isocyanates and polyols, organotin compounds like dibutyltin (B87310) dilaurate (DBTL) are frequently used. Current time information in Vanderburgh County, US. The catalytic activity of organometallic catalysts is influenced by both the metal center and the associated ligands. For instance, in the reaction of hexamethylene diisocyanate with a polyester (B1180765) polyol, the catalytic activity of metal complexes with zirconium, manganese, and aluminum can be dramatically altered by changing the ligand. researchgate.net Less toxic alternatives to organotin catalysts, such as those based on bismuth, aluminum, zirconium, and zinc, are being investigated for polyurethane synthesis. acs.org
The formation of carbodiimides from isocyanates is another important transformation. Diisopropylcarbodiimide can be synthesized by heating this compound in the presence of catalysts like phospholine (B1168861) oxides. utexas.edu Organometallic catalysts, including tetraisopropyltitanate, have also been shown to be effective for this conversion. acs.org
The trimerization of isocyanates to form isocyanurates is often catalyzed by alkali metal salts of carboxylic acids, phenols, and symmetric triazines. google.com A specific catalyst system has been developed for the selective trimerization of isocyanate compounds, including p-isopropyl isocyanate and this compound, under mild conditions with high activity and selectivity. nih.gov
Recent research has also explored the use of metal-organic frameworks (MOFs) as catalysts. For instance, an amino-modified Ni-MOF-74 has been shown to effectively catalyze the hydroboration of this compound to produce N-borylated formamides. nih.gov
The synthesis of ureas from isocyanates is a fundamental reaction. While historically relying on the reaction of amines with isocyanates, newer methods are being explored. tandfonline.com For example, mesoporous α-Ti(HPO4)2·H2O has been demonstrated as an efficient catalyst for the synthesis of ureas from a range of isocyanates in the presence of water at room temperature. acs.org
Below is a table summarizing various catalytic systems for isocyanate transformations, some of which are directly applicable to this compound.
| Transformation | Catalyst System | Catalyst Examples | Relevant Isocyanate(s) | Reference(s) |
| Polyurethane Synthesis | Organometallic Compounds | Dibutyltin dilaurate (DBTL), Stannous octoate | General Isocyanates | Current time information in Vanderburgh County, US. |
| Less-toxic Organometallics | Bismuth, Aluminum, Zirconium, Zinc derivatives | General Isocyanates | acs.org | |
| Carbodiimide Synthesis | Phospholine Oxides | 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO) | Phenyl isocyanate | rsc.org |
| Organometallic Compounds | Tetraisopropyltitanate | This compound | utexas.eduacs.org | |
| Isocyanate Trimerization | Alkali Metal Salts | Potassium acetate, Potassium octoate | General Isocyanates | Current time information in Vanderburgh County, US.google.com |
| Lanthanide Complexes | Yttrium and Lanthanide family metals with specific ligands | This compound | nih.gov | |
| Hydroboration | Metal-Organic Frameworks | Amino-modified Ni-MOF-74 | This compound | nih.gov |
| Urea Synthesis | Mesoporous Metal Phosphates | α-Ti(HPO4)2·H2O | General Isocyanates | acs.org |
Integration with Flow Chemistry and Continuous Manufacturing
The integration of chemical processes into continuous manufacturing and flow chemistry setups offers significant advantages in terms of safety, efficiency, and scalability. The highly reactive nature of isocyanates makes them particularly suitable for such systems, which can offer better control over reaction parameters and minimize the accumulation of hazardous intermediates.
Microreactors, characterized by their high surface-area-to-volume ratio, enable rapid mixing and efficient heat transfer, which is crucial for controlling the exothermic reactions of isocyanates. google.comresearchgate.net Continuous processes for the modification of isocyanates, such as dimerization and trimerization, are being developed to overcome the limitations of batch processing. google.com The use of microreaction technology is considered a suitable embodiment for these continuous processes. google.com
Kinetic studies of isocyanate reactions, which are essential for designing continuous processes, have been conducted using microreactor systems. For example, the kinetics of the reaction between phenyl isocyanate and various alcohols have been studied in a microreactor setup, allowing for precise determination of reaction rate constants and activation energies. researchgate.net While these studies did not specifically use this compound, the principles and methodologies are directly transferable.
The synthesis of derivatives of other organic compounds in continuous-flow microreactors has demonstrated the potential for improved yields and reduced reaction times compared to batch methods. goettingen-research-online.de Although a specific example of the continuous manufacturing of an this compound derivative showed a lower yield than the batch process under the tested conditions, optimization of flow rate and other parameters could potentially enhance efficiency. goettingen-research-online.de The development of continuous processes for isocyanate production itself, as alternatives to the traditional phosgene (B1210022) route, is also an active area of research. acs.org
Bioconjugation and Bio-Orthogonal Chemistry Applications
The high reactivity of the isocyanate group with nucleophiles like amines and hydroxyls makes it a candidate for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins. wikipedia.org Isocyanates can react with the lysine (B10760008) residues in proteins to form stable urea linkages. wikipedia.org This provides a potential avenue for attaching probes, drugs, or other functionalities to proteins using this compound as a reactive handle.
A versatile strategy for appending chemical tags to small molecules, known as isocyanate-mediated chemical tagging (IMCT), has been developed. nih.gov This method utilizes an isocyanate group to modify various nucleophilic groups on small molecules, including amines, thiols, and alcohols. nih.gov This suggests that this compound could be employed to modify drug-like molecules for applications in target identification and probe development.
The concept of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is another exciting frontier. nih.govacs.org Research has focused on the "click-and-release" of isocyanates within a biological environment. researchgate.netnih.gov In this approach, a stable precursor molecule is introduced into a cell, and a bio-orthogonal reaction triggers the release of a reactive isocyanate. nih.gov This strategy allows for the targeted delivery and activation of isocyanate-containing molecules inside living cells, opening up new possibilities for therapeutic interventions and studying cellular processes. researchgate.netnih.gov While current research has focused on aryl and other alkyl isocyanates, the principles could be extended to this compound for specific applications.
Nanomaterials and this compound Derivatives
The functionalization of nanomaterials with organic molecules is a rapidly growing field aimed at creating new materials with tailored properties. The reactivity of the isocyanate group makes it a useful tool for modifying the surface of various nanomaterials.
Graphene oxide (GO), with its abundant hydroxyl and carboxyl groups, can be readily functionalized by reacting with isocyanates to form carbamate (B1207046) and amide linkages, respectively. researchgate.netutexas.edu This functionalization can alter the properties of GO, for example, by making it more compatible with polymer matrices for the creation of nanocomposites. tandfonline.comrsc.org While studies have often used other isocyanates, the same principles apply to the use of this compound to tune the surface properties of GO.
Silica (B1680970) nanoparticles are another class of nanomaterials that can be modified with isocyanates. Surface-modified silica nanoparticles have been attached to graphene oxide using isocyanate-terminated flexible polymer chains to create reinforcing fillers for epoxy composites. rsc.org The isocyanate group can also be used to graft molecules onto the surface of hexagonal boron nitride nanomaterials that have been pre-functionalized with hydroxyl groups. rsc.org
The creation of polyurethane-based nanocomposites can also involve the use of isocyanate-functionalized nanoparticles. For example, Fe3O4 magnetic nanoparticles have been modified with octadecyl isocyanate to improve their dispersion and interaction within a polyurethane matrix for shape memory applications. researchgate.net Such strategies could be adapted using this compound derivatives to create novel polyurethane nanocomposites with specific properties.
Computational Modeling for Predictive Toxicology and Environmental Behavior
Computational modeling techniques are becoming increasingly important for predicting the potential toxicological and environmental effects of chemicals, thereby reducing the need for extensive animal testing. These methods are being applied to isocyanates, including the potential for modeling the behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicity of substances based on their chemical structure. For isocyanates, which are known respiratory and skin sensitizers, QSAR models can be developed by studying their reactions with model nucleophiles like glutathione (B108866) and specific peptides. europa.eu Such models could be applied to predict the sensitization potential of this compound.
Density Functional Theory (DFT) is a powerful computational method used to study reaction mechanisms and predict the reactivity of molecules. nih.govchemrxiv.org DFT studies have been employed to investigate the mechanisms of various isocyanate reactions, including their decarbonylation and reactions with other molecules. nih.govchemrxiv.org Such computational studies can provide insights into the electronic structure and reactivity of this compound, helping to understand its behavior in different chemical and biological systems. For example, DFT calculations have been used to understand the reactivity of aromatic versus aliphatic diisocyanates in the formation of polyurethanes. jatm.com.br
Modeling the environmental fate of this compound is also an area where computational methods can be applied. A theoretical study on the gas-phase reaction of isocyanic acid with the propargyl radical provided detailed mechanistic and kinetic information. acs.org Similar computational approaches could be used to model the atmospheric reactions and degradation pathways of this compound, helping to assess its environmental impact.
Q & A
Q. How is isopropyl isocyanate synthesized in laboratory settings, and what analytical methods are used for its characterization?
this compound is typically synthesized via the reaction of isopropylamine with phosgene or through carbamate intermediates . For characterization, gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm purity and structural integrity. Fourier-transform infrared spectroscopy (FTIR) is used to validate the presence of the -N=C=O functional group (~2270 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in experimental workflows?
Due to its toxicity, volatility, and reactivity, handling requires inert atmosphere conditions (e.g., nitrogen/argon gloveboxes), chemical fume hoods, and personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles . Emergency response guidelines (ERG 155) recommend immediate isolation of spills and neutralization with dry sand or alcohol-free absorbents to mitigate hydrolysis hazards .
Q. What are the primary reaction pathways of this compound with hydroxyl-containing substrates?
this compound reacts regioselectively with hydroxyl groups (e.g., phenols, alcohols) to form carbamates. This reaction is catalyzed by bases like triethylamine, proceeding via nucleophilic attack at the carbonyl carbon. Reaction progress is monitored by tracking the disappearance of the -NCO IR peak .
Advanced Research Questions
Q. How do reaction kinetics vary for this compound with hydroxyl radicals under atmospheric conditions?
The rate constant (k) for gas-phase reactions between this compound and hydroxyl radicals (·OH) was measured at 287–321 K using ultraviolet photolysis of methyl nitrite. The derived Arrhenius parameters (activation energy Eₐ = 12.3 kJ/mol, pre-exponential factor A = 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) suggest temperature-dependent reactivity critical for environmental fate modeling .
Q. What strategies enhance regioselectivity in substitution reactions involving this compound derivatives?
Directed ortho-metalation (DoM) techniques using O-aryl N-isopropylcarbamates enable regioselective substitution in hydroxybiaryls. For example, O-BINOL carbamates undergo lithiation at the ortho position, followed by electrophilic quenching to yield functionalized biaryls. Selectivity is influenced by steric effects and directing group strength .
Q. How can this compound be stabilized for aqueous-phase applications?
Blocking techniques using sodium bisulfite (NaHSO₃) in isopropyl alcohol/water mixtures (1:1 ratio) achieve ≥98% blocking efficiency. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate sulfonate adduct formation, improving hydrolytic stability while retaining reactivity for downstream applications (e.g., paper coatings) .
Q. What role does this compound play in CO₂ utilization for fine chemical synthesis?
this compound is identified as a target molecule for CO₂-based synthesis due to its potential in producing carbamates and ureas. Catalytic routes using CO₂ as a carbonyl source are under investigation, though challenges remain in achieving high yields under mild conditions .
Methodological Recommendations
- Experimental Design: Prioritize inert conditions for reactions involving this compound to prevent hydrolysis. Use Schlenk lines or gloveboxes for air-sensitive steps .
- Data Contradiction Analysis: Cross-validate kinetic data (e.g., reaction rates) using complementary techniques like GC-MS and calorimetry to address discrepancies in reproducibility .
- Synthesis Optimization: Screen solvents (e.g., THF, DCM) and catalysts (e.g., DMAP, TBAB) to improve carbamate yields in regioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
